1-(4-Bromophenyl)-1,2,4-triazole-3-carboxylic acid
Description
1-(4-Bromophenyl)-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound featuring a triazole core substituted with a 4-bromophenyl group at position 1 and a carboxylic acid moiety at position 2. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science. The bromine atom enhances lipophilicity and influences intermolecular interactions, such as halogen bonding, which can improve binding affinity in biological targets .
Synthesis of this compound typically involves halo-aryl intermediates. For example, 3-(4-bromophenyl)-1,2,4-triazole derivatives can be prepared from 4-bromobenzamide via cyclization reactions, as described in patent literature . Further functionalization, such as coupling with cyclohexenyl or tert-butyl groups, has been achieved using palladium catalysts .
Properties
IUPAC Name |
1-(4-bromophenyl)-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O2/c10-6-1-3-7(4-2-6)13-5-11-8(12-13)9(14)15/h1-5H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPYQXOSEUDVDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC(=N2)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Hydrazine-Ketone Cyclization :
- 4-Bromophenylhydrazine reacts with cyclobutylglyoxylic acid in ethanol under reflux (78°C, 12–24 hours) to form the triazole ring.
- The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration and aromatization.
- Acid catalysts (e.g., HCl, H₂SO₄) or bases (e.g., K₂CO₃) may accelerate cyclization.
Carboxylation :
Example Protocol :
| Step | Reagents/Conditions | Time | Yield |
|---|---|---|---|
| Cyclization | 4-Bromophenylhydrazine (1 eq), cyclobutylglyoxylic acid (1.2 eq), EtOH, H₂SO₄ (cat.), reflux | 18 h | 68% |
| Saponification | NaOH (2 eq), MeOH/H₂O (3:1), 60°C | 6 h | 92% |
Carboxylation via Grignard Reagent and CO₂
Adapting methods from 1,2,3-triazole syntheses, carboxylation can be achieved by treating brominated triazole intermediates with Grignard reagents followed by carbon dioxide.
Procedure for 1,2,4-Triazole Carboxylation
Brominated Precursor Synthesis :
- 1-(4-Bromophenyl)-4,5-dibromo-1H-1,2,4-triazole is prepared via bromination of the parent triazole using N-bromosuccinimide (NBS) in CCl₄.
Grignard Reaction :
CO₂ Quenching :
- Introduction of gaseous CO₂ at −10°C forms the carboxylic acid directly on the triazole ring.
Optimization Insights :
- Temperature Control : Maintaining sub-zero temperatures prevents side reactions (e.g., triazole ring decomposition).
- Solvent System : THF enhances Grignard stability, while methyltetrahydrofuran (MeTHF) improves solubility for bulkier substrates.
Example Protocol :
| Step | Reagents/Conditions | Time | Yield |
|---|---|---|---|
| Bromination | NBS (2.2 eq), CCl₄, AIBN (cat.), reflux | 4 h | 75% |
| Grignard Reaction | iPrMgCl (1.5 eq), THF, −30°C | 1 h | – |
| CO₂ Quenching | CO₂ gas, −10°C, HCl workup | 15 min | 61% |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
While CuAAC is standard for 1,2,3-triazoles, modifications enable its application to 1,2,4-triazoles by altering substrate geometry.
Modified CuAAC for 1,2,4-Triazole Formation
Azide Preparation :
- 4-Bromophenyl azide is synthesized from 4-bromoaniline via diazotization and sodium azide displacement.
Alkyne Substrate Design :
- A cyclobutylacetylene derivative bearing a protected carboxylic acid (e.g., methyl ester) is used.
Cyclization :
Example Protocol :
| Step | Reagents/Conditions | Time | Yield |
|---|---|---|---|
| Azide Synthesis | 4-Bromoaniline, NaNO₂, HCl, NaN₃, 0°C | 2 h | 89% |
| CuAAC | Cyclobutylacetylene methyl ester (1 eq), CuI (0.1 eq), TBTA (0.2 eq), DMF/H₂O, 50°C | 8 h | 54% |
| Ester Hydrolysis | LiOH, THF/H₂O, rt | 4 h | 95% |
Hydrolysis of Nitrile Precursors
Nitrile groups at position 3 of the triazole ring can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Nitrile Synthesis and Hydrolysis
Nitrile Introduction :
- Cyanation of 1-(4-bromophenyl)-1,2,4-triazole-3-carbonitrile via Pd-catalyzed cross-coupling (e.g., Rosenmund-von Braun reaction).
Hydrolysis :
Example Protocol :
| Step | Reagents/Conditions | Time | Yield |
|---|---|---|---|
| Cyanation | CuCN (2 eq), DMF, 150°C | 12 h | 58% |
| Hydrolysis | HCl (conc.), 120°C | 6 h | 83% |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclocondensation | Simple setup, scalable | Requires pre-functionalized substrates | 60–75% |
| Grignard/CO₂ | Direct carboxylation | Low-temperature sensitivity | 50–65% |
| CuAAC | High regiocontrol | Complex ligand synthesis | 50–60% |
| Nitrile Hydrolysis | Robust final step | Toxic cyanide intermediates | 70–85% |
Industrial-Scale Considerations
For bulk production, the Grignard/CO₂ route is favored due to its atom economy and minimal byproducts. Continuous flow reactors can enhance safety and efficiency during exothermic Grignard reactions. Post-synthesis, crystallization from THF/water mixtures (1:5 v/v) at 0°C achieves >98% purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can be used in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Coupling Reactions: Often require palladium catalysts and boronic acids or esters as coupling partners.
Major Products Formed:
Substitution Products: Various substituted triazole derivatives depending on the nucleophile used.
Coupling Products: Complex aromatic compounds with extended conjugation and potential biological activity.
Scientific Research Applications
1-(4-Bromophenyl)-1,2,4-triazole-3-carboxylic acid has been explored for its applications in several scientific domains:
Medicinal Chemistry: Investigated as a potential scaffold for developing anticancer, antifungal, and antibacterial agents due to its ability to interact with biological targets.
Materials Science: Used in the synthesis of novel polymers and materials with unique electronic and optical properties.
Organic Synthesis: Serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-1,2,4-triazole-3-carboxylic acid in biological systems involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with enzymes and receptors, modulating their activity. The bromophenyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
The pharmacological and physicochemical properties of triazole derivatives are highly dependent on substituent patterns. Below is a detailed comparison of 1-(4-bromophenyl)-1,2,4-triazole-3-carboxylic acid with structurally related compounds.
Table 1: Structural and Functional Comparison of Triazole Derivatives
*Calculated based on formula C₉H₆BrN₃O₂.
Key Observations
Substituent Position and Halogen Effects The 4-bromophenyl group in the target compound provides stronger halogen bonding and greater steric bulk compared to chlorophenyl analogues (e.g., 3-Cl or 4-Cl derivatives) .
Functional Group Modifications
- Carboxylic Acid vs. Ester : The ethyl ester derivative () exhibits higher lipophilicity (predicted logP ≈ 2.5) compared to the carboxylic acid (logP ≈ 1.2), which may improve membrane permeability but reduce solubility .
- Methyl/Propyl Groups : Addition of alkyl chains (e.g., 5-methyl or 5-propyl) increases molecular weight and lipophilicity, aligning with "drug-like" properties (e.g., and ) .
Biological Activity Triazole-based N-caps with 3-chlorophenyl or 4-bromophenyl groups show nanomolar affinity for CDK2/cyclin A and CDK4/cyclin D, though brominated derivatives are less explored in published assays . Ribofuranosyl-substituted triazoles () demonstrate divergent applications, such as antimicrobial activity, due to enhanced solubility from the sugar moiety .
Biological Activity
1-(4-Bromophenyl)-1,2,4-triazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its ability to interact with various biological targets. The presence of the bromine atom in the para position of the phenyl group enhances its lipophilicity, facilitating membrane penetration and interaction with cellular targets. The carboxylic acid group plays a crucial role in its biological activity by enabling hydrogen bonding and ionic interactions with proteins.
The mechanism of action for this compound involves multiple pathways:
- Enzyme Inhibition : The triazole ring can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. For instance, it has been studied as an inhibitor of aromatase, an enzyme involved in estrogen biosynthesis .
- Antimicrobial Activity : The compound exhibits broad-spectrum antimicrobial properties by disrupting microbial cell wall synthesis and function .
- Anticancer Properties : Research indicates that it can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Anticancer Activity
This compound has shown promising results against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15.8 | Induction of apoptosis |
| HeLa (Cervical) | 12.5 | Cell cycle arrest |
| A549 (Lung) | 18.3 | Modulation of signaling pathways |
The compound’s effectiveness is attributed to its ability to interfere with critical cellular processes involved in proliferation and survival .
Antimicrobial Activity
The compound has demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 25 |
| Staphylococcus aureus | 30 |
| Pseudomonas aeruginosa | 40 |
These results highlight its potential as a therapeutic agent against bacterial infections .
Study on Anticancer Activity
A study conducted by researchers evaluated the cytotoxic effects of various triazole derivatives, including this compound. The findings indicated that this compound exhibited superior activity compared to traditional chemotherapeutics like Doxorubicin against breast cancer cells (MCF-7), suggesting a potential role in cancer therapy .
Investigation into Antimicrobial Properties
In another study focused on antimicrobial efficacy, the compound was tested against a range of pathogens. It was found to be particularly effective against E. coli and Staphylococcus aureus, showcasing its potential use in treating bacterial infections resistant to conventional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
